molecular formula C9H11N3O2 B2462328 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide CAS No. 1864062-27-0

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide

Cat. No.: B2462328
CAS No.: 1864062-27-0
M. Wt: 193.206
InChI Key: FFLJUBLUKUUATF-UHFFFAOYSA-N
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Description

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system derived from the fusion of two pyridine rings through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide typically involves multi-step processes. One common method includes the use of starting materials such as 2-aminonicotinic acid, which undergoes cyclization and subsequent functional group transformations to yield the desired compound . Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide stands out due to its specific structural configuration, which imparts unique reactivity and biological activity. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-8(13)6-3-5-4-11-2-1-7(5)12-9(6)14/h3,11H,1-2,4H2,(H2,10,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLJUBLUKUUATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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